molecular formula C28H25N3O4S B2985832 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide CAS No. 900002-22-4

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide

Cat. No.: B2985832
CAS No.: 900002-22-4
M. Wt: 499.59
InChI Key: WRIJPRYMQJTXEC-UHFFFAOYSA-N
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Description

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Functional Group Application

The acetamide moiety, a general functional group in many natural and pharmaceutical products, has been the focus of synthetic advancements. For example, Sakai et al. (2022) developed new reagents, such as p-methoxybenzyl N-acetylcarbamate potassium salt, for the synthesis of substituted products that can be transformed into N-alkylacetamides. These advancements are crucial for the synthesis of complex molecules, potentially including derivatives similar to the subject compound (Sakai et al., 2022).

Anticancer and Anti-inflammatory Properties

The structural motif of the benzodifuranyl and pyrimidine, found in compounds like visnaginone and khellinone derivatives, has been explored for its anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel derivatives showing significant COX-2 selectivity, analgesic, and anti-inflammatory activities, suggesting the potential for similar compounds to exhibit therapeutic effects (Abu‐Hashem et al., 2020).

Histamine and Acetylcholine Inhibition

Compounds with benzyl-pyrimidine structures have been studied for their H1-histaminic and antimuscarinic effects, highlighting the pharmacological interest in manipulating these functionalities for therapeutic benefits. Maggiali et al. (1988) demonstrated the histamine receptor antagonist activity of specific derivatives, underlining the importance of the structural elements present in our compound of interest for potential applications in allergy and asthma treatments (Maggiali et al., 1988).

Molecular Conformation Studies

The study of crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals insights into the molecular conformations and interactions critical for designing drugs with specific binding characteristics. Subasri et al. (2016) explored the folded conformation of such molecules, providing valuable information for the rational design of new therapeutic agents (Subasri et al., 2016).

Properties

IUPAC Name

2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-18-10-12-19(13-11-18)15-29-24(32)17-36-28-30-25-22-8-3-4-9-23(22)35-26(25)27(33)31(28)16-20-6-5-7-21(14-20)34-2/h3-14H,15-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIJPRYMQJTXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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